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Compound of Interest

Compound Name: 4-Fluoro-4'-nitrochalcone

CAS No.: 102692-39-7

Cat. No.: B3399005 Get Quote

Executive Summary & Molecular Context
4-Fluoro-4'-nitrochalcone represents a critical pharmacophore in drug discovery, particularly

for its anti-inflammatory and anticancer properties. The presence of the electron-withdrawing

nitro group (

) and the bioisosteric fluorine atom (

) creates a unique "push-pull" electronic system across the

-unsaturated ketone bridge.

Accurate characterization is not merely about peak assignment; it is about validating the

stereochemistry (E-isomer) and the regiochemistry of the substituents. This guide provides a

logic-driven workflow to distinguish this specific derivative from its isomers and synthetic by-

products.

Target Molecule Specifications
Common Name: 4-Fluoro-4'-nitrochalcone[1]

IUPAC Name:(E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one[1]

Molecular Formula:
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[1]

Key Structural Features:

Ring A (Ketone side): 4-Nitrophenyl (Strongly deshielding).

Ring B (Aldehyde side): 4-Fluorophenyl (Spin-active nucleus

).

Linker:

-unsaturated carbonyl (Trans-alkene).

Experimental Workflow
The following diagram outlines the critical path from sample preparation to data validation.
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Figure 1: Analytical workflow ensuring cross-validation between vibrational and magnetic

resonance spectroscopies.

Fourier Transform Infrared (FTIR) Analysis[2][3][4]
Methodology

Technique: KBr Pellet (preferred for resolution) or ATR (Attenuated Total Reflectance).

Resolution:
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Scans: 32–64 scans to minimize signal-to-noise ratio.

Diagnostic Logic
The FTIR spectrum serves as the first "fingerprint" check. The key is to identify the conjugation

effect on the carbonyl and the specific vibrations of the nitro and fluoro groups.

Functional Group
Frequency (

)
Intensity Mechanistic Insight

C=O[2] Stretch 1655 – 1665 Strong

Lowered from 1715

due to conjugation

with the alkene and

aromatic rings.

C=C Stretch 1590 – 1610 Medium

Characteristic of the

-unsaturated alkene

bridge.

NO

(Asymmetric)
1515 – 1525 Strong

The nitro group on

Ring A is highly polar,

creating a dominant

dipole change.

NO

(Symmetric)
1340 – 1350 Strong

Paired diagnostic

peak for the nitro

group.

C-F Stretch 1210 – 1240 Strong

The C-F bond is

extremely strong and

polar, appearing in the

fingerprint region.

=C-H (Vinylic) 3050 – 3100 Weak
C-H stretching of the

alkene bridge.

C=C (Aromatic) 1450 – 1600 Variable
Ring skeletal

vibrations.
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Critical Validation Point: If the Carbonyl peak appears

, the conjugation is disrupted (likely a synthesis failure or saturated impurity).

Nuclear Magnetic Resonance (NMR) Analysis[2][4]
[6][7][8]
Methodology

Solvent:

(Chloroform-d) is standard. If solubility is poor due to the nitro group, use

.

Internal Standard: TMS (

ppm).

Frequency: Minimum 400 MHz recommended for clear resolution of aromatic multiplets.

H NMR: Stereochemical & Regiochemical Proof
The proton NMR provides the definitive proof of the trans (E) geometry and the location of

substituents.
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Proton
Environment

Chemical Shift
(

ppm)

Multiplicity
Coupling (

Hz)

Structural
Proof

H-

(Alkene)
7.75 – 7.85 Doublet (d)

Definitive Trans-

Isomer Marker.

Deshielded by

resonance with

C=O.

H-

(Alkene)
7.45 – 7.55 Doublet (d)

Coupled to H-

. Upfield due to

lack of direct

resonance

deshielding.

Ring A (Ortho to

NO

)

8.30 – 8.35 Doublet (d)

Strongly

deshielded by

the anisotropic

and inductive

effect of

.

Ring A (Meta to

NO

)

8.10 – 8.15 Doublet (d)

Part of the

AA'BB' system of

the nitro-phenyl

ring.

Ring B (Ortho to

F)
7.10 – 7.20 Triplet/Multiplet

Split by both

adjacent protons

(

) and the fluorine

nucleus (

).

Ring B (Meta to

F)

7.60 – 7.70 Multiplet - Overlaps often

occur here;
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complex splitting

due to long-

range F coupling.

Self-Validating Logic:

Isomer Check: Measure the

value of the alkene doublets.

Trans (E) isomer (Correct Product).

Cis (Z) isomer (Impurity/Degradation).

Substitution Pattern: The protons ortho to the Nitro group will be the most downfield signals

(highest ppm) in the aromatic region, typically

.

C NMR: The Fluorine Coupling Signature
Carbon-13 NMR is essential for confirming the carbon skeleton and observing the

characteristic C-F coupling.

C=O (Carbonyl):

.

C-F (C-4 of Ring B): Appears as a doublet due to

coupling.

(

).

C-NO

(C-4 of Ring A):
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.[3]

Alkene Carbons:

.[4]

Structural Confirmation Logic
The following logic map illustrates how the data points converge to confirm the structure of 4-
Fluoro-4'-nitrochalcone.

1H NMR: Doublets with J = 15.6 Hz

CONFIRMS: Trans (E) Geometry

FTIR: 1520/1345 cm-1
1H NMR: d ~8.3 ppm

CONFIRMS: Nitro Group Presence

13C NMR: Doublet at 164 ppm (J~250Hz)
FTIR: 1220 cm-1

CONFIRMS: Fluorine Substitution

FTIR: 1660 cm-1
13C NMR: 188 ppm

CONFIRMS: Conjugated Ketone

VALIDATED STRUCTURE:
(E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one

Click to download full resolution via product page

Figure 2: Logic gate for structural determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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